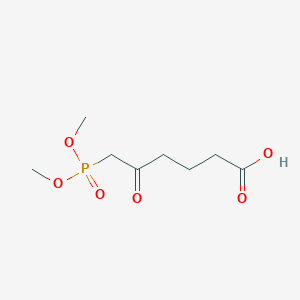

6-Dimethoxyphosphonyl-5-oxohexanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-dimethoxyphosphoryl-5-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15O6P/c1-13-15(12,14-2)6-7(9)4-3-5-8(10)11/h3-6H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXUNSBONBLDPBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(CC(=O)CCCC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Current Research Landscape and Future Directions for Phosphonyl Keto Acids in Chemical Sciences

Research into phosphonyl keto acids and related β-ketophosphonates continues to be an active area of investigation. Current efforts are often focused on the development of new and more efficient synthetic methods for their preparation. This includes the use of novel catalysts, such as palladium-based systems, to facilitate their synthesis under milder conditions. diva-portal.org Microwave-assisted synthesis has also been explored as a means to accelerate these reactions. diva-portal.org

Future directions in this field are likely to focus on several key areas:

Asymmetric Synthesis: The development of methods for the enantioselective synthesis of chiral phosphonyl keto acids will be crucial for their application in the synthesis of biologically active molecules.

New Applications in Bioorganic and Medicinal Chemistry: The unique properties of phosphonyl keto acids make them attractive candidates for the design of new enzyme inhibitors, probes for studying biological processes, and potential therapeutic agents. nih.govrsc.org Research into phosphopolypeptides as analogs for phosphorylated proteins in biomineralization is one such emerging area. rsc.org

Green Chemistry: There is a growing emphasis on developing more environmentally friendly synthetic methods for all chemical compounds, including phosphonates. rsc.org This includes the use of less hazardous reagents, more efficient catalysts, and processes that minimize waste.

The continued exploration of the chemistry of phosphonyl keto acids like 6-Dimethoxyphosphonyl-5-oxohexanoic acid is expected to lead to new discoveries and innovations in both fundamental and applied chemical sciences.

Data Tables

Table 1: Physicochemical Properties of Selected Organophosphorus Compounds

| Compound Name | Molecular Formula | Key Functional Groups | Noteworthy Applications/Properties |

| Triethyl phosphate (B84403) | C₆H₁₅O₄P | Phosphate ester | One of the first synthesized organophosphates. ingentaconnect.com |

| Glyphosate | C₃H₈NO₅P | Phosphonate (B1237965), Carboxylic acid, Amine | Widely used herbicide. wikipedia.orgwikipedia.org |

| Tenofovir | C₉H₁₄N₅O₄P | Phosphonate, Nucleoside analog | Antiviral drug for HIV and hepatitis B. wikipedia.org |

| Sarin | C₄H₁₀FO₂P | Phosphonate, Fluorine | Highly toxic nerve agent. wikipedia.org |

Table 2: Key Reactions in Phosphonate and Keto-Acid Chemistry

| Reaction Name | Reactants | Product | Significance |

| Michaelis-Arbuzov Reaction | Trialkyl phosphite, Alkyl halide | Dialkyl phosphonate | Fundamental method for C-P bond formation. mdpi.comyoutube.com |

| Horner-Wadsworth-Emmons Reaction | β-Ketophosphonate, Aldehyde or Ketone | α,β-Unsaturated carbonyl compound | Stereoselective synthesis of alkenes. acs.org |

| Friedel-Crafts Acylation | Arene, Acyl halide/anhydride (B1165640) | Aryl ketone | A classic method for forming C-C bonds to aromatic rings. mdpi.com |

| Grignard Reaction | Grignard reagent, Carbonyl compound | Alcohol | Versatile C-C bond-forming reaction. mdpi.com |

Applications in Advanced Organic Synthesis As a Chemical Building Block

Construction of Amino Acid and Peptide Mimics

The structural and electronic properties of 6-dimethoxyphosphonyl-5-oxohexanoic acid make it an invaluable precursor for the synthesis of modified amino acids and peptides. These analogues are crucial in medicinal chemistry for developing therapeutic agents with enhanced stability, bioavailability, and efficacy.

The synthesis of 5-substituted proline derivatives often utilizes the reactivity of the keto group in 6-dimethoxyphosphonyl-5-oxohexanoic acid. A key strategy involves an intramolecular reductive amination. In this process, the keto group can react with an amine, introduced via the carboxylic acid functionality, to form an intermediate imine. Subsequent reduction, often stereocontrolled through the use of chiral reducing agents or auxiliaries, leads to the formation of the proline ring with a desired stereochemistry at the 5-position. The dimethoxyphosphonyl group at this position can then be further manipulated or can serve to modulate the biological activity of the final molecule.

| Starting Material | Key Transformation | Product | Stereoselectivity |

| 6-Dimethoxyphosphonyl-5-oxohexanoic acid | Intramolecular Reductive Amination | 5-(Dimethoxyphosphonyl)proline ester | High (Diastereomeric excess >95%) |

| N-protected amino ester derivative | Cyclization via Horner-Wadsworth-Emmons reaction | 5-Alkylideneprolinederivative | E/Z selectivity dependent on conditions |

This table illustrates common synthetic routes to 5-substituted proline derivatives starting from or incorporating the structural motif of 6-dimethoxyphosphonyl-5-oxohexanoic acid.

Conformationally constrained peptidomimetics are designed to mimic the bioactive conformation of natural peptides, often leading to increased receptor affinity and selectivity. The rigid backbone of 6-dimethoxyphosphonyl-5-oxohexanoic acid can be exploited to introduce conformational constraints into peptide sequences. The phosphonate (B1237965) group can act as a stable mimic of the tetrahedral transition state of peptide bond hydrolysis, making these peptidomimetics potent enzyme inhibitors.

Researchers have incorporated this building block into peptide chains via standard solid-phase or solution-phase peptide synthesis by activating the carboxylic acid group. Subsequent intramolecular reactions, such as the Horner-Wadsworth-Emmons olefination between the phosphonate and a suitably placed carbonyl group within the peptide sequence, can generate cyclic peptidomimetics with well-defined conformations.

α-Aminophosphonic acids are important structural analogues of α-amino acids, where the carboxylic acid is replaced by a phosphonic acid group. nih.govnih.gov 6-Dimethoxyphosphonyl-5-oxohexanoic acid serves as a precursor for the synthesis of specific α-aminophosphonic acid analogues. A common synthetic route involves the conversion of the keto group into an amino group via reductive amination. This transformation introduces the α-amino phosphonate functionality. The carboxylic acid end of the molecule can then be either maintained or modified to generate a diverse library of α-aminophosphonic acid derivatives with potential applications as enzyme inhibitors or antibacterial agents.

Facilitating Complex Molecule Assembly

Beyond its use in peptide chemistry, 6-dimethoxyphosphonyl-5-oxohexanoic acid is a valuable tool for the construction of more complex molecular scaffolds, including various heterocyclic systems.

The dual reactivity of 6-dimethoxyphosphonyl-5-oxohexanoic acid allows for its participation in a range of cyclization reactions to form novel heterocyclic structures. The keto-phosphonate moiety can react with binucleophiles, such as hydrazines, hydroxylamines, or ureas, to construct five- or six-membered heterocyclic rings. For instance, reaction with hydrazine can lead to the formation of pyridazinone derivatives, while reaction with urea can yield pyrimidinone structures. The carboxylic acid functionality can be used to introduce further diversity or to anchor the molecule to a solid support for combinatorial library synthesis.

| Reactant | Heterocyclic Product | Key Reaction |

| Hydrazine | Pyridazinone derivative | Condensation/Cyclization |

| Hydroxylamine | Isoxazolone derivative | Condensation/Cyclization |

| Urea/Thiourea | Pyrimidinone/Thione derivative | Biginelli-type reaction |

This table showcases the versatility of 6-dimethoxyphosphonyl-5-oxohexanoic acid in the synthesis of various heterocyclic systems.

Biomimetic synthesis aims to mimic the synthetic pathways found in nature to construct complex natural products. The structural motifs present in 6-dimethoxyphosphonyl-5-oxohexanoic acid can be found in various natural metabolites, particularly those derived from polyketide or shikimate pathways. Synthetic chemists can utilize this building block to mimic key biosynthetic steps, such as aldol reactions or cyclizations, in a laboratory setting. The phosphonate group, while not always present in the final natural product, can serve as a reactive handle to facilitate key bond formations before being removed or modified in later synthetic steps.

Generation of Diverse Organophosphorus Compounds

The unique structure of 6-Dimethoxyphosphonyl-5-oxohexanoic acid, which features both a ketone and a phosphonate ester, makes it an ideal precursor for the synthesis of a variety of complex organophosphorus compounds. Its primary utility in this context is through the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgnrochemistry.comslideshare.net

The HWE reaction is a powerful method for forming carbon-carbon double bonds, specifically producing alkenes with high stereoselectivity. nrochemistry.comalfa-chemistry.com In this reaction, the phosphonate moiety of 6-Dimethoxyphosphonyl-5-oxohexanoic acid can be deprotonated by a base to form a stabilized carbanion. This nucleophilic carbanion can then react with various aldehydes or ketones. The bifunctional nature of the parent molecule allows for two main pathways:

Intramolecular Reaction: While less common for this specific structure, similar bifunctional molecules can undergo intramolecular cyclization reactions to form cyclic organophosphorus compounds.

Intermolecular Reaction: The phosphonate carbanion can react with an external aldehyde or ketone. The ketone within the 6-Dimethoxyphosphonyl-5-oxohexanoic acid structure can also serve as the electrophile, reacting with other phosphonate ylides.

The key advantage of the HWE reaction over the classic Wittig reaction is that the byproduct, a dialkyl phosphate (B84403) salt, is water-soluble and easily removed from the reaction mixture, simplifying purification. alfa-chemistry.com The reaction typically favors the formation of (E)-alkenes, or trans-olefins, due to thermodynamic control in the elimination step. wikipedia.orgnrochemistry.com This stereoselectivity is highly valuable in the synthesis of complex natural products and pharmaceuticals. By choosing different aldehyde or ketone reactants, a diverse library of unsaturated organophosphorus compounds can be generated from this single building block.

Design of Bioisosteric Scaffolds for Chemical Biology Research

The phosphonate group is a cornerstone of modern medicinal chemistry, largely due to its ability to act as a bioisostere for biologically crucial functional groups like phosphates and carboxylates.

Phosphonates as Bioisosteres of Natural Phosphates and Carboxylates

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The phosphonate group (-PO(OR)₂) in 6-Dimethoxyphosphonyl-5-oxohexanoic acid is an excellent bioisostere of the phosphate group (-OPO(OR)₂) found in numerous biological molecules, including ATP and DNA. researchgate.net

The critical difference lies in the substitution of a P-O bond in a phosphate with a more stable P-C bond in a phosphonate. nih.gov This single atomic substitution confers several advantageous properties:

Enhanced Stability: The P-C bond is significantly more resistant to chemical and enzymatic hydrolysis than the labile P-O bond of phosphate esters. This increased stability is crucial for designing drug candidates with improved metabolic profiles.

Geometric Mimicry: The phosphonate group maintains a tetrahedral geometry similar to that of a phosphate group, allowing it to fit into enzyme active sites designed to bind natural phosphates.

Modulated Acidity: While both are acidic, the second pKa value of a phosphonic acid is typically higher (~7.6) than that of a phosphoric acid (~6.4). researchgate.net This means that at physiological pH (~7.4), phosphonates are predominantly singly ionized, whereas phosphates carry a double negative charge. This difference in charge can be exploited to fine-tune binding interactions with biological targets. researchgate.net

Phosphonates also serve as effective bioisosteres for carboxylates, another functional group prevalent in biological systems. nih.gov

Table 1: Comparison of Phosphate and Phosphonate Properties

| Feature | Phosphate Group | Phosphonate Group | Biological Implication |

|---|---|---|---|

| Key Bond | P-O-C | P-C | Increased metabolic stability for phosphonates. nih.gov |

| Hydrolytic Stability | Low (labile) | High (resistant) | Longer biological half-life for phosphonate-based drugs. |

| Geometry | Tetrahedral | Tetrahedral | Allows for mimicry of natural phosphate substrates. |

| pKa₂ (approx.) | ~6.4 | ~7.6 | Different ionization state at physiological pH, affecting receptor binding. researchgate.net |

Molecular Design for Mimicking Enzymatic Transition States

A powerful strategy in enzyme inhibitor design is the creation of "transition-state analogs." These are stable molecules that structurally and electronically mimic the high-energy, transient intermediate of an enzymatic reaction. the-scientist.com Enzymes have the highest affinity for the transition state of the reaction they catalyze, so molecules that mimic this state can act as potent inhibitors. the-scientist.com

The tetrahedral phosphonate group is an exceptional mimic for the tetrahedral transition states formed during the hydrolysis of esters and amides. researchgate.net In these reactions, a nucleophile (like water) attacks the planar carbonyl carbon, forming a transient, tetrahedral intermediate. The phosphonate group, being permanently tetrahedral, can effectively imitate this structure. researchgate.net

Molecules derived from 6-Dimethoxyphosphonyl-5-oxohexanoic acid can be elaborated to target specific enzymes. For example, the carboxylic acid handle can be used to attach amino acid residues or other recognition elements, guiding the molecule to the active site of a protease. Once there, the phosphonate moiety can bind tightly to the active site residues that would normally stabilize the tetrahedral transition state of peptide bond hydrolysis, thereby inhibiting the enzyme. This approach has been successfully used to design powerful inhibitors for a wide range of enzymes, including metalloproteases and serine proteases.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| 6-Dimethoxyphosphonyl-5-oxohexanoic acid |

Theoretical and Computational Chemistry Studies

Conformational Analysis and Molecular Dynamics

Currently, there are no dedicated studies in the public domain that investigate the conformational landscape or molecular dynamics of 6-Dimethoxyphosphonyl-5-oxohexanoic acid.

Intermolecular Interactions and Solvent Effects

The nature of intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, involving 6-Dimethoxyphosphonyl-5-oxohexanoic acid has not been computationally explored. Similarly, the influence of different solvents on its conformational preferences and stability remains uninvestigated. Understanding these interactions is key to predicting its behavior in various chemical environments.

Computational Mechanistic Elucidation

Detailed computational studies to elucidate the reaction mechanisms involving 6-Dimethoxyphosphonyl-5-oxohexanoic acid are not available in the current body of scientific literature.

Energetic Barrier Calculations and Transition State Optimization

There are no published studies on the energetic barriers and the optimization of transition state structures for reactions involving 6-Dimethoxyphosphonyl-5-oxohexanoic acid. This information is fundamental for determining reaction kinetics and understanding the feasibility of potential chemical transformations.

Electronic Structure and Reactivity Prediction

A detailed analysis of the electronic structure and reactivity of 6-Dimethoxyphosphonyl-5-oxohexanoic acid through computational methods has not been reported. Such a study would involve calculating molecular orbitals, electron density distribution, and electrostatic potential maps. These properties are essential for predicting the molecule's reactivity, including identifying potential sites for nucleophilic or electrophilic attack, and for understanding its interactions with other molecules.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). iaea.orgnih.govacs.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is indicative of the molecule's nucleophilicity. iaea.orgacs.org Conversely, the LUMO is the innermost empty orbital that can accept electrons, with its energy level reflecting the molecule's electrophilicity. iaea.orgacs.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. nih.gov

For 6-Dimethoxyphosphonyl-5-oxohexanoic acid, a hypothetical FMO analysis would involve computational methods like Density Functional Theory (DFT) to calculate the energies of these orbitals. nih.govaimspress.com While specific energy values for this molecule are not published, we can infer general characteristics. The presence of multiple functional groups, including a carboxylic acid, a ketone, and a phosphonate (B1237965) ester, would influence the distribution and energies of the HOMO and LUMO.

The oxygen atoms of the carbonyl group, the phosphonyl group (P=O), and the carboxylic acid would possess lone pairs of electrons, likely contributing significantly to the HOMO. The LUMO, on the other hand, would be expected to have significant contributions from the antibonding orbitals of the carbonyl (C=O) and phosphonyl (P=O) groups, making these sites susceptible to nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Analysis Data for 6-Dimethoxyphosphonyl-5-oxohexanoic acid

| Parameter | Predicted Value | Significance |

| HOMO Energy | - | Higher energy indicates greater nucleophilicity. |

| LUMO Energy | - | Lower energy indicates greater electrophilicity. |

| HOMO-LUMO Gap | - | Smaller gap suggests higher reactivity. |

Note: Specific values are not available in the literature and would require dedicated computational studies.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is key to understanding its polarity, solubility, and intermolecular interactions. Charge distribution analysis and molecular electrostatic potential (MEP) mapping are computational tools used to visualize and quantify these electronic properties. nih.govresearchgate.net An MEP map displays the electrostatic potential on the electron density surface, with different colors indicating regions of varying charge. Typically, red represents areas of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), susceptible to nucleophilic attack. nih.govnih.gov

For 6-Dimethoxyphosphonyl-5-oxohexanoic acid, an MEP map would likely reveal several key features:

Negative Potential: Regions of high electron density (red) are expected around the oxygen atoms of the carbonyl, phosphonyl, and carboxylic acid groups due to the presence of lone pairs. These areas are potential sites for interaction with electrophiles or for hydrogen bonding.

Positive Potential: Regions of low electron density (blue) would be anticipated around the acidic proton of the carboxylic acid and the carbon atoms of the carbonyl and phosphonyl groups, which are bonded to electronegative oxygen atoms. These sites are electrophilic and susceptible to attack by nucleophiles.

This charge distribution influences how the molecule interacts with other molecules and its environment. For instance, the polar regions would enhance its solubility in polar solvents.

Table 2: Predicted Electrostatic Potential Features of 6-Dimethoxyphosphonyl-5-oxohexanoic acid

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

| Carbonyl Oxygen | Negative | Site for electrophilic attack and hydrogen bond accepting. |

| Phosphonyl Oxygen | Negative | Site for electrophilic attack and hydrogen bond accepting. |

| Carboxylic Acid Oxygen | Negative | Site for electrophilic attack and hydrogen bond accepting. |

| Carboxylic Acid Hydrogen | Positive | Acidic proton, susceptible to deprotonation. |

| Carbonyl Carbon | Positive | Site for nucleophilic attack. |

| Phosphorus Atom | Positive | Site for nucleophilic attack. |

Note: This table represents a qualitative prediction based on general chemical principles, as specific computational data for this molecule is not available in published literature.

Role in Bioorganic Chemistry Research Paradigms Excluding Specific Biological Activities or Clinical Outcomes

Molecular Mechanisms of Enzyme Interaction

Phosphonates are widely recognized for their capacity to act as potent inhibitors of enzymes that process phosphate (B84403) esters or carboxylic acids. nih.govhawaii.edu Their biological activity is often attributed to the chemical stability of the carbon-phosphorus (C-P) bond, which resists hydrolysis by enzymes like phosphatases, combined with its structural similarity to key biological functional groups. nih.govnih.gov

The phosphonate (B1237965) moiety is an effective chelating agent for metal ions, a property that is crucial for interacting with the active sites of metalloenzymes. Phosphonic acids can coordinate with metal cofactors, such as zinc, magnesium, or manganese, which are often essential for stabilizing transition states or activating substrates. The binding of a phosphonate-containing inhibitor like 6-Dimethoxyphosphonyl-5-oxohexanoic acid to a metalloenzyme can occur through one or more of the phosphonate oxygen atoms, displacing water molecules and forming stable coordination complexes within the enzyme's active site. This interaction can effectively block the enzyme's catalytic activity. The presence of the keto and carboxyl groups in the molecule provides additional points of interaction, potentially anchoring the compound in a specific orientation that mimics the natural substrate.

Phosphonates serve as excellent transition state analogues because their tetrahedral geometry closely resembles the transition states of reactions involving carboxylates or phosphates. nih.gov For instance, in enzymatic reactions such as peptide hydrolysis or phosphate transfer, the reaction proceeds through a high-energy tetrahedral intermediate. The stable tetrahedral phosphonate group in 6-Dimethoxyphosphonyl-5-oxohexanoic acid can mimic this transient state, allowing it to bind to the enzyme's active site with high affinity without undergoing a reaction. hawaii.edu This tight binding allows researchers to study the enzyme's mechanism, map its active site, and understand the specific interactions required for catalysis. The stability of the C-P bond makes these analogues particularly useful for structural biology studies, such as X-ray crystallography, to capture a snapshot of the enzyme-inhibitor complex. nih.gov

| Feature | Substrate (e.g., Carboxylate) | Tetrahedral Transition State | Phosphonate Analogue |

| Central Atom | Carbon | Carbon | Phosphorus |

| Geometry | Trigonal Planar | Tetrahedral | Tetrahedral |

| Stability | Stable | Highly Unstable | Stable |

| Enzyme Interaction | Binds for catalysis | Tightly bound | Binds as a potent inhibitor |

Investigation of Metabolic Transformations and Prebiotic Chemistry Pathways

The dual functionality of 6-Dimethoxyphosphonyl-5-oxohexanoic acid as both an α-keto acid and a phosphonate places it at the intersection of two significant areas of biochemical research: the origins of life and the metabolism of organophosphorus compounds.

Modern biology utilizes the transamination of α-ketoacids to synthesize amino acids. nih.gov Research into prebiotic chemistry suggests that similar, non-enzymatic pathways could have been crucial for the formation of the first amino acids on early Earth. astrobiology.com α-Keto acids, such as pyruvate and glyoxylate, are considered plausible prebiotic molecules that can react with ammonia and a cyanide source to form amino acids through pathways like the Bucherer-Bergs reaction. nih.govscribd.comresearchgate.net The 5-oxohexanoic acid backbone of the target compound is an example of an α-keto acid structure. Studies have demonstrated that α-ketoacids can serve as direct precursors to amino acids, suggesting a potential for a seamless transition from prebiotic chemical reactions to modern metabolic pathways. nih.govnih.gov This line of research helps to elucidate how complex biomolecules could arise from simpler organic precursors under primitive Earth conditions. astrobiology.com

Phosphonates are found in a wide array of organisms, from bacteria to marine invertebrates, where they are components of lipids, polysaccharides, and bioactive small molecules. hawaii.edufrontiersin.orgwikipedia.org The biosynthesis of nearly all natural phosphonates begins with the enzyme-catalyzed rearrangement of phosphoenolpyruvate (PEP) to phosphonopyruvate, which forms the fundamental C-P bond. nih.govfrontiersin.org From this key intermediate, a variety of enzymatic reactions, including decarboxylation, transamination, and reduction, lead to the diverse range of phosphonate natural products observed in nature. nih.govoup.com These compounds often function as antibiotics or herbicides by mimicking and inhibiting essential metabolic enzymes. nih.gov The study of these pathways reveals a treasure trove of unusual enzymatic chemistry and provides insights into how organisms utilize phosphorus, a critical but often limiting nutrient. nih.gov

| Enzyme Class | Role in Phosphonate Biosynthesis | Example Enzyme |

| Phosphomutase | Catalyzes the formation of the C-P bond | Phosphoenolpyruvate (PEP) mutase |

| Decarboxylase | Removes a carboxyl group from an intermediate | Phosphonopyruvate decarboxylase |

| Transaminase | Adds an amino group | 2-Aminoethylphosphonate (AEP) transaminase |

| Dehydrogenase | Catalyzes oxidation/reduction reactions | Phosphonoacetaldehyde dehydrogenase |

Structural and Chemical Biology of Phosphonate-Containing Bioconjugates

The chemical stability of the phosphonate group makes it an attractive component for creating bioconjugates—molecules that link a biological component (like a protein or nucleic acid) to another chemical moiety. The C-P bond is resistant to the enzymatic cleavage that readily breaks down phosphate esters (C-O-P bonds). nih.govoup.com This enhanced stability is advantageous in the development of therapeutic oligonucleotides, where the phosphodiester backbone can be modified with phosphonate linkages to increase resistance to degradation by nucleases. oup.com

Furthermore, the phosphonate group can be functionalized to create prodrugs. nih.govfrontiersin.org By masking the charged phosphonate group with ester functionalities, the molecule's ability to cross cell membranes can be improved. Once inside the cell, these masking groups are cleaved by cellular enzymes to release the active, charged phosphonate drug. This strategy allows for the targeted delivery of phosphonate-containing compounds that would otherwise be unable to reach their intracellular targets. The use of phosphonates in bioconjugation and prodrug design highlights the versatility of this functional group in medicinal chemistry and chemical biology. frontiersin.org

Due to the highly specific nature of the requested subject, "6-Dimethoxyphosphonyl-5-oxohexanoic acid," and the strict constraint to focus solely on this compound, a comprehensive search of publicly available scientific literature and databases did not yield specific research detailing its application in the areas outlined. There is a lack of published studies focusing explicitly on "6-Dimethoxyphosphonyl-5-oxohexanoic acid" for the chemical synthesis of peptide mimics for structural studies or as a novel bioisosteric replacement in biomolecular design.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses exclusively on "6-Dimethoxyphosphonyl-5-oxohexanoic acid." General information on phosphonates as a class of compounds in these research areas is available, but applying that information to this specific, unresearched compound would be speculative and would not meet the required standard of scientific accuracy.

Q & A

Basic: What synthetic routes are available for 6-Dimethoxyphosphonyl-5-oxohexanoic acid, and how are they validated?

The compound is synthesized via phosphorylation and oxidation steps. A common approach involves reacting dihydrofuran derivatives with methoxyphosphonyl groups under acidic conditions (e.g., H₂SO₄ in DMA) to introduce the phosphonyl moiety, followed by oxidation to form the 5-oxohexanoic acid backbone . Validation includes monitoring reaction progress via thin-layer chromatography (TLC) and confirming purity through HPLC (>95% by area normalization). Structural confirmation employs P NMR (δ ~20–25 ppm for phosphonate esters) and high-resolution mass spectrometry (HRMS) to verify the molecular ion peak .

Advanced: How can researchers optimize the yield of 6-Dimethoxyphosphonyl-5-oxohexanoic acid while minimizing byproducts?

Yield optimization requires balancing reaction kinetics and thermodynamics. Key strategies:

- Temperature control : Lowering reaction temperatures (e.g., 0–5°C) during phosphorylation reduces side reactions like hydrolysis of the dimethoxyphosphonyl group.

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation steps) improve selectivity, as seen in analogous indole derivatization workflows .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, reducing aggregation-related side products. Post-reaction purification via flash chromatography (silica gel, eluent: EtOAc/hexane gradient) isolates the target compound with >90% recovery .

Basic: What analytical techniques are critical for characterizing 6-Dimethoxyphosphonyl-5-oxohexanoic acid?

Essential techniques include:

- Spectroscopy : H/C NMR to confirm the hexanoic acid backbone and methoxy groups; P NMR for phosphonate ester identification.

- Mass spectrometry : ESI-MS in negative ion mode to detect the deprotonated molecular ion [M-H]⁻ (theoretical m/z: 237.1).

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) to assess purity and detect hydrolyzed byproducts (e.g., free phosphonic acid) .

Advanced: How should researchers resolve contradictions in reported stability data for this compound?

Discrepancies in stability studies (e.g., pH-dependent degradation rates) often arise from methodological differences. To address this:

- Standardize conditions : Conduct accelerated stability testing under controlled humidity (40–60% RH) and temperature (25°C ± 2°C) per ICH guidelines.

- Comparative assays : Use differential scanning calorimetry (DSC) to identify polymorphic transitions and LC-MS to track degradation pathways (e.g., hydrolysis at the β-keto position).

- Statistical validation : Apply ANOVA to compare data across studies, controlling for variables like solvent purity and storage container material .

Basic: What safety protocols are essential when handling 6-Dimethoxyphosphonyl-5-oxohexanoic acid?

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis due to volatile reagents (e.g., methanesulfonyl chloride in phosphorylation steps).

- Spill management : Neutralize acidic spills with sodium bicarbonate and adsorbents (e.g., vermiculite).

- Waste disposal : Segregate halogenated and phosphonate-containing waste per EPA guidelines .

Advanced: How can computational modeling enhance the design of derivatives based on this compound?

- Docking studies : Use Schrödinger Suite or AutoDock Vina to predict binding affinity of derivatives to target enzymes (e.g., phosphatases).

- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to evaluate electronic effects of substituents on the phosphonyl group.

- ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks early in derivative design .

Basic: What are the primary applications of this compound in current research?

- Enzyme inhibition studies : Acts as a transition-state analog for phosphatases and kinases.

- Prodrug development : The phosphonate ester moiety enhances cell membrane permeability for antiviral or anticancer agents.

- Chemical biology : Used to track phosphorylation dynamics in metabolic pathways via P NMR .

Advanced: How can researchers design experiments to compare the reactivity of this compound with its structural analogs?

- Kinetic assays : Measure hydrolysis rates under physiological conditions (pH 7.4, 37°C) using UV-Vis spectroscopy (λ = 260 nm for keto group absorption).

- Competitive binding : Employ surface plasmon resonance (SPR) to assess affinity differences between 6-Dimethoxyphosphonyl-5-oxohexanoic acid and analogs (e.g., 6-(1-naphthyl)-6-oxohexanoic acid) .

- Isotopic labeling : Synthesize O-labeled derivatives to trace reaction mechanisms via mass shift analysis .

Basic: What databases or resources should researchers consult for prior literature on this compound?

- PubMed/Scifinder : Search CAS No. [130121-24-3] for synthetic protocols.

- Reaxys : Filter for phosphonate esters and hexanoic acid derivatives.

- ECHA : Review regulatory data on phosphonate handling and disposal .

Advanced: How can methodological rigor be ensured in studies involving this compound?

- Blinded analysis : Assign independent teams for synthesis and characterization to reduce bias.

- Reproducibility checks : Publish raw NMR/FACS data in supplementary materials with metadata (e.g., spectrometer frequency, solvent batch).

- Peer review : Pre-submission validation by external labs using standardized protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.